(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine
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Overview
Description
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 3,4-dichlorophenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the formation of the desired product . The reaction conditions include ambient temperature and the use of methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine: A similar compound with slight structural differences.
3-(3,4-Dichlorophenyl)-1-indanamine: Another compound with a related structure and similar biological activities.
Uniqueness
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of two 3,4-dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12Cl4N2 |
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Molecular Weight |
350.1 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12Cl4N2/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,13-14H,19-20H2/t13-,14-/m1/s1 |
InChI Key |
RIJWHLJUZPWPKV-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
Origin of Product |
United States |
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